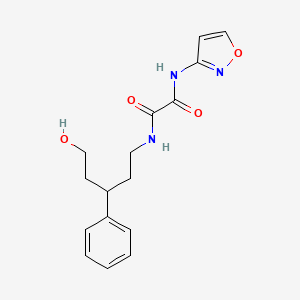

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide

Description

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (oxalic acid diamide) core. The compound features two distinct substituents: a 5-hydroxy-3-phenylpentyl chain at the N1 position and an isoxazol-3-yl group at the N2 position.

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c20-10-7-13(12-4-2-1-3-5-12)6-9-17-15(21)16(22)18-14-8-11-23-19-14/h1-5,8,11,13,20H,6-7,9-10H2,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUPEMZVZYVDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide, with the CAS number 1798523-72-4, is a chemical compound that has garnered attention for its potential biological activity. Its molecular formula is and it has a molecular weight of approximately 317.34 g/mol. This compound is primarily studied for its role in pharmacological applications, particularly as a p38 kinase inhibitor, which may have implications in various disease models.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.34 g/mol |

| CAS Number | 1798523-72-4 |

| Purity | Typically 95% |

This compound acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. By inhibiting this pathway, the compound may reduce the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases and conditions related to muscle degeneration.

Case Studies and Research Findings

- P38 Kinase Inhibition : Research has demonstrated that compounds similar to this compound effectively inhibit p38 MAPK activity, leading to decreased levels of DUX4, a gene implicated in facioscapulohumeral muscular dystrophy (FSHD) . This suggests that the compound could be beneficial in managing symptoms associated with this genetic disorder.

- Inflammatory Response : A study indicated that p38 kinase inhibitors can modulate inflammatory responses in cell cultures, which supports the potential application of this compound in therapeutic strategies aimed at reducing inflammation .

- Drug Development : The compound has been included in various drug development programs focusing on conditions like autoimmune diseases and cancer due to its ability to modulate signaling pathways involved in cell proliferation and survival .

Pharmacological Studies

The pharmacological profile of this compound has been assessed through various in vitro and in vivo studies:

| Study Type | Findings |

|---|---|

| In Vitro | Demonstrated significant inhibition of p38 MAPK activity. |

| In Vivo | Reduced inflammatory markers in animal models. |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

The provided evidence highlights several structurally related oxalamide compounds, primarily from pharmacological research (e.g., compounds 9 , 10 , and 11 in –4) and food additive safety assessments (). Below is a comparative analysis:

Key Observations:

Substituent Impact on Pharmacokinetics: The hydroxy group in the target compound’s pentyl chain may improve aqueous solubility compared to non-polar analogs like Compounds 9–11, which feature dichlorophenyl-piperazine groups. However, the phenyl and isoxazole moieties likely retain moderate lipophilicity, balancing solubility and membrane permeability . Piperazine-containing analogs (Compounds 9–11) are structurally optimized for central nervous system (CNS) targets due to piperazine’s affinity for serotonin/dopamine receptors. In contrast, the target compound’s isoxazole group (a bioisostere for carboxylic acid) may target peripheral enzymes or inflammatory pathways .

Metabolic and Safety Profiles: indicates that structurally related oxalamides (e.g., food additives with methoxyphenyl or pyridylethyl substituents) undergo hydrolysis and oxidative metabolism, with high-capacity pathways preventing toxicity at typical exposure levels . Although the target compound’s hydroxy group could facilitate Phase II conjugation (e.g., glucuronidation), its phenyl and isoxazole groups might introduce novel metabolites requiring specific safety evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.